

Application Notes and Protocols: Glucose Oxidase for Oxygen Scavenging in Food Packaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucose oxidase*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing **glucose oxidase** as an oxygen scavenger in active food packaging systems. The information is intended to guide researchers and professionals in the development and evaluation of innovative food preservation technologies.

Introduction

Oxygen is a primary factor in the degradation of many food products, leading to oxidative rancidity, microbial spoilage, and loss of nutritional quality and sensory attributes.[1] Active packaging technologies that incorporate oxygen scavengers offer a promising solution to extend the shelf-life and maintain the quality of oxygen-sensitive foods.[2] **Glucose oxidase** (GOx), an oxidoreductase enzyme, effectively removes oxygen from the package headspace by catalyzing the oxidation of glucose.[3] This system, often used in conjunction with catalase to neutralize the resulting hydrogen peroxide, can be integrated directly into packaging materials to create an active oxygen-scavenging system.[4]

The overall enzymatic reaction is a two-step process:

- **Glucose Oxidase:** $\beta\text{-D-glucose} + \text{O}_2 \rightarrow \text{D-glucono-}\delta\text{-lactone} + \text{H}_2\text{O}_2$
- **Catalase:** $2\text{H}_2\text{O}_2 \rightarrow 2\text{H}_2\text{O} + \text{O}_2$

This dual-enzyme system effectively removes oxygen while preventing the accumulation of hydrogen peroxide, which could otherwise affect the food product.[3]

Key Applications in the Food Industry

The **glucose oxidase** oxygen scavenging system has a broad range of applications in food preservation, including:

- Bakery Products: Extends the mold-free shelf life of bread and other baked goods.[5]
- Beverages: Prevents oxidation in wine, beer, and fruit juices, preserving flavor and color.
- Dairy Products: Inhibits the growth of aerobic spoilage microorganisms in cheese and other dairy items.
- Fish and Seafood: Delays the onset of putrefactive odors and extends the sensory acceptance of fresh fish.[6]
- Processed Meats: Prevents discoloration and lipid oxidation in packaged meats.[7]

Experimental Protocols

Protocol for Preparation of Active Packaging Film with Immobilized Glucose Oxidase and Catalase

This protocol describes a method for immobilizing **glucose oxidase** and catalase onto a chitosan-based food packaging film.

Materials:

- Chitosan flakes
- Acetic acid
- Glycerol (plasticizer)
- **Glucose oxidase** (from *Aspergillus niger*)
- Catalase (from bovine liver)

- Phosphate buffer (0.1 M, pH 7.0)
- Deionized water
- Petri dishes

Procedure:

- Chitosan Solution Preparation:
 - Dissolve 2g of chitosan flakes in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring for 24 hours at room temperature.
 - Add 0.5 mL of glycerol as a plasticizer and continue stirring for another 30 minutes.
 - Filter the solution to remove any undissolved particles.
- Enzyme Solution Preparation:
 - Prepare a solution containing 1 mg/mL of **glucose oxidase** and 1 mg/mL of catalase in 0.1 M phosphate buffer (pH 7.0).
- Film Casting:
 - Mix the chitosan solution and the enzyme solution in a 10:1 (v/v) ratio.
 - Pour a specific volume of the resulting film-forming solution into a petri dish.
 - Dry the film at 40°C for 24 hours in a hot air oven.
 - Carefully peel the dried film from the petri dish.
- Characterization (Optional):
 - The prepared films can be characterized for their mechanical properties (tensile strength, elongation), water vapor permeability, and enzyme activity.

Protocol for Measuring Oxygen Scavenging Capacity

This protocol outlines the procedure for quantifying the oxygen scavenging efficiency of the prepared active packaging film.

Materials:

- Active packaging film with immobilized **glucose oxidase** and catalase
- Glucose solution (10% w/v)
- Sealed container with a septum for gas sampling (e.g., glass jar with a modified lid)
- Headspace gas analyzer or an oxygen sensor
- Syringe for gas sampling

Procedure:

- Sample Preparation:
 - Cut a defined size of the active packaging film (e.g., 5 cm x 5 cm).
 - Place the film inside the sealed container.
 - Add a small vial containing a 10% glucose solution inside the container, ensuring it does not come into direct contact with the film. The moisture from the solution will create the necessary humidity to activate the enzymes.
 - Seal the container tightly.
- Headspace Gas Analysis:
 - At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a gas sample from the headspace of the container using a gas-tight syringe through the septum.
 - Inject the gas sample into the headspace gas analyzer to measure the oxygen concentration.^[8]

- Alternatively, an oxygen sensor can be placed inside the sealed container to continuously monitor the oxygen level.[9]
- Calculation of Oxygen Scavenging Capacity:
 - The oxygen scavenging capacity can be calculated using the following formula: Oxygen Scavenging Capacity (mL/g) = $[(O_{2\text{initial}} - O_{2\text{final}}) / 100] * V / W$ Where:
 - $O_{2\text{initial}}$ = Initial oxygen concentration (%)
 - $O_{2\text{final}}$ = Final oxygen concentration (%)
 - V = Volume of the container (mL)
 - W = Weight of the active packaging film (g)

Protocol for Shelf-Life Study of a Food Product

This protocol provides a framework for evaluating the effectiveness of the active packaging in extending the shelf-life of a model food product (e.g., fresh bread).

Materials:

- Freshly baked bread slices
- Active packaging film with immobilized **glucose oxidase** and catalase
- Control packaging film (without enzymes)
- Heat sealer
- Incubator or storage chamber with controlled temperature and humidity

Procedure:

- Packaging:
 - Place a slice of bread into a pouch made from the active packaging film.

- Place an identical slice of bread into a pouch made from the control packaging film.
- Heat-seal both pouches.
- Storage:
 - Store the packaged bread samples under controlled conditions that mimic typical storage environments (e.g., 25°C and 50% relative humidity).
- Shelf-Life Evaluation:
 - At regular intervals (e.g., day 0, 3, 5, 7, 10), withdraw samples from each group for analysis.
 - Microbiological Analysis: Determine the total viable count (TVC) and mold and yeast count to assess microbial growth.^[7]
 - Sensory Evaluation: A trained panel can evaluate the bread for appearance, aroma, texture, and overall acceptability.
 - Physicochemical Analysis: Measure parameters such as moisture content and color change.

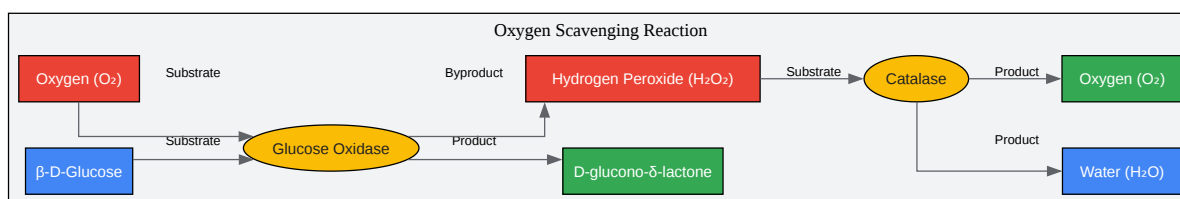
Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of **glucose oxidase**-based oxygen scavenging systems.

Parameter	Value	Food Product	Reference
Oxygen Reduction			
Oxygen Absorption	2.38 mL/g composite	-	[9]
Oxygen Scavenging Capacity	1969.08 mL O ₂ /m ² /mil	Fish Gelatin Film	[9]
Shelf-Life Extension			
Bread Shelf-Life Extension	Extended to 7 days (control: 3 days)	Bread	[5]
Fish Shelf-Life Extension	Extended to 21 days (control: 15 days)	Winter Flounder	[6]
Enzyme Activity			
Glucose Oxidase Activity	0.01-0.08 U/mL (Linearity Range)	-	[10]
Catalase Activity	0.2-0.8 ΔA520 (Optimal Range)	-	[11]

Visualizations

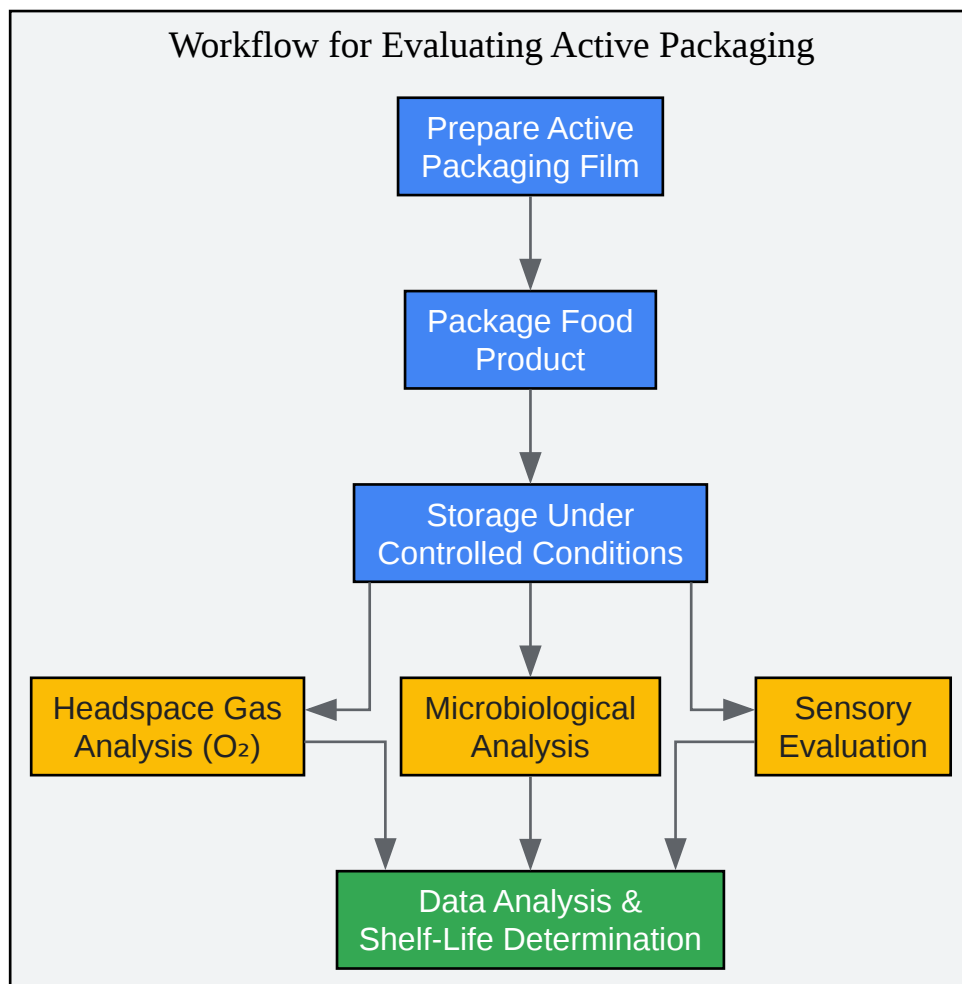
Signaling Pathway



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Caption: Enzymatic pathway of oxygen scavenging by **glucose oxidase** and catalase.

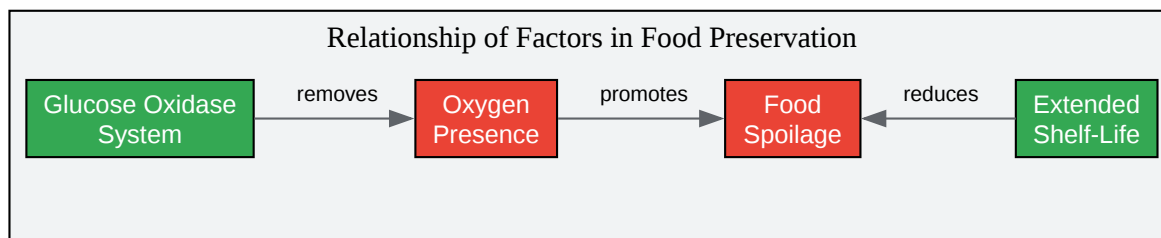
Experimental Workflow



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Caption: Experimental workflow for evaluating the efficacy of active packaging.

Logical Relationship



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Caption: Logical relationship between oxygen, spoilage, and the GOx system.

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- To cite this document: BenchChem. [Application Notes and Protocols: Glucose Oxidase for Oxygen Scavenging in Food Packaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822160#using-glucose-oxidase-for-oxygen-scavenging-in-food-packaging]

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